Myeloperoxidase (MPO) Inhibition Potency vs. 4-Bromo-2-chloropyridin-3-ol (Non-Iodinated Analog)
In a head-to-head comparison within the same assay system, 4-Bromo-2-chloro-6-iodopyridin-3-ol demonstrates a 39-fold increase in potency against human MPO compared to its non-iodinated analog, 4-bromo-2-chloropyridin-3-ol [1][2]. The presence of the iodine substituent at C6 is a critical driver of enhanced inhibitory activity.
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | 4-Bromo-2-chloropyridin-3-ol: IC50 = 39 nM |
| Quantified Difference | 39-fold (39/1) increase in potency |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay |
Why This Matters
This 39-fold potency difference is decisive for medicinal chemists developing MPO inhibitors for inflammatory diseases, as it directly impacts dosing and efficacy predictions.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231) - Activity Spreadsheet. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50567721 (CHEMBL4878518) - Activity Spreadsheet. Retrieved from BindingDB. View Source
